
Methyl 3-ethylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-ethylpentanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, specifically, is a derivative of pentanoic acid and is characterized by its fruity aroma. This compound is used in various applications, including the food and beverage industry, perfumery, and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-ethylpentanoate can be synthesized through the esterification of 3-ethylpentanoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
3-ethylpentanoic acid+methanolH2SO4Methyl 3-ethylpentanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous distillation may be employed to separate the ester from the reaction mixture and remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-ethylpentanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to 3-ethylpentanoic acid and methanol.
Reduction: Reduction of the ester can yield the corresponding alcohol, 3-ethylpentanol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products:
Hydrolysis: 3-ethylpentanoic acid and methanol.
Reduction: 3-ethylpentanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-ethylpentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in the manufacture of plastics.
Mécanisme D'action
The mechanism of action of methyl 3-ethylpentanoate depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The ester group can undergo hydrolysis, releasing the active acid form, which can then participate in various biochemical reactions.
Comparaison Avec Des Composés Similaires
Methyl pentanoate: Another ester with a similar structure but without the ethyl group on the pentanoic acid chain.
Ethyl 3-methylpentanoate: An isomer with the ethyl group on the third carbon of the pentanoic acid chain.
Methyl butyrate: A shorter-chain ester with similar properties.
Uniqueness: Methyl 3-ethylpentanoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its fruity aroma and reactivity make it valuable in various applications, distinguishing it from other esters.
Propriétés
Numéro CAS |
63540-23-8 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
methyl 3-ethylpentanoate |
InChI |
InChI=1S/C8H16O2/c1-4-7(5-2)6-8(9)10-3/h7H,4-6H2,1-3H3 |
Clé InChI |
BDPBIUDBBLLCPA-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


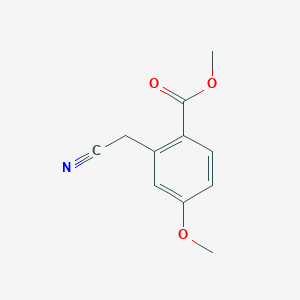
![5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-carboxamide](/img/structure/B13986240.png)
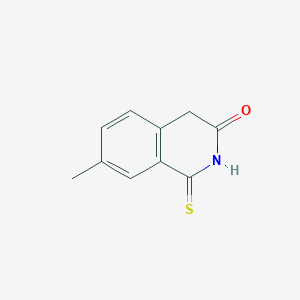
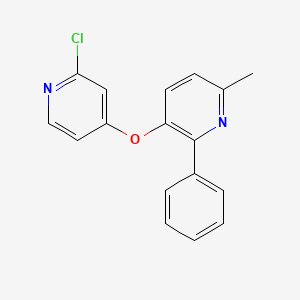

![5-Chloro-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13986275.png)
![3-Cyclopropyl-1-{[(1,1-dimethylethyl)oxy]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13986285.png)


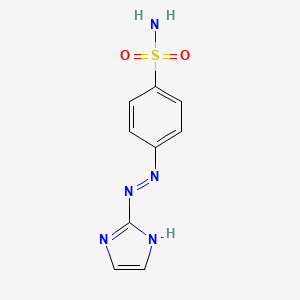
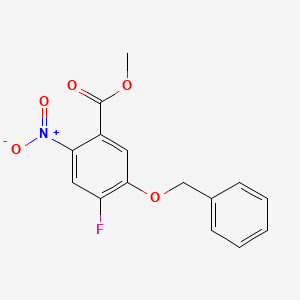
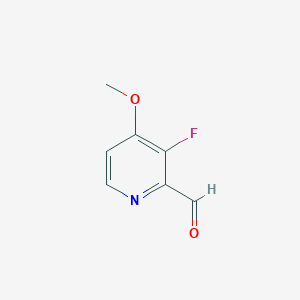
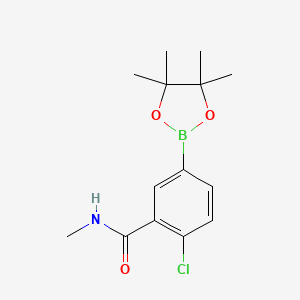
![2,4,5-Trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione](/img/structure/B13986332.png)
